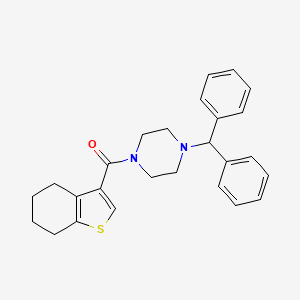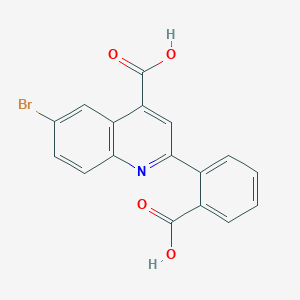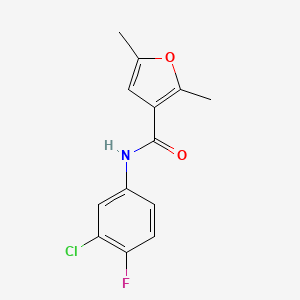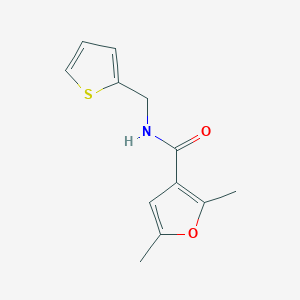![molecular formula C29H29N3O3 B3590318 1-BENZYL-2,3-DIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B3590318.png)
1-BENZYL-2,3-DIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE
Overview
Description
1-BENZYL-2,3-DIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound features a benzyl group, two methyl groups, a morpholinocarbonyl group, and a phenyl group attached to an indole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-2,3-DIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a well-known method for constructing the indole core, which involves the reaction of aryl hydrazines with ketones under acidic conditions . After forming the indole core, the compound undergoes N-alkylation with benzyl halides to introduce the benzyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave irradiation can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-2,3-DIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-BENZYL-2,3-DIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-2,3-DIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.
Uniqueness
1-BENZYL-2,3-DIMETHYL-N-[4-(MORPHOLINOCARBONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinocarbonyl group and the benzyl group differentiates it from other indole derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-benzyl-2,3-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-20-21(2)32(19-22-6-4-3-5-7-22)27-13-10-24(18-26(20)27)28(33)30-25-11-8-23(9-12-25)29(34)31-14-16-35-17-15-31/h3-13,18H,14-17,19H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEKUKWHKWVOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B3590239.png)
![5-(3,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3590246.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B3590252.png)

![1-BENZOTHIOPHEN-3-YL[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3590259.png)

![1-(2-METHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE](/img/structure/B3590274.png)

![2-(2-chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone](/img/structure/B3590285.png)

![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)urea](/img/structure/B3590314.png)
![2-(2,4-dichlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3590325.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(4-nitrophenoxy)acetamide](/img/structure/B3590338.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B3590339.png)
